N-(Cyanomethyl)-4-phenylcyclohexane-1-carboxamide
Description
Properties
IUPAC Name |
N-(cyanomethyl)-4-phenylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c16-10-11-17-15(18)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-5,13-14H,6-9,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGBLBJDFICGIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)C(=O)NCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-4-phenylcyclohexane-1-carboxamide typically involves the reaction of 4-phenylcyclohexanone with cyanomethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-4-phenylcyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
N-(Cyanomethyl)-4-phenylcyclohexane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-4-phenylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The cyanomethyl group can participate in hydrogen bonding and electrostatic interactions with the active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
- The cyanomethyl group in the target compound distinguishes it from morpholine (4e) or piperazine (30) derivatives, reducing hydrogen-bonding capacity but increasing electron-withdrawing effects.
- Phenyl vs.
Biological Activity
N-(Cyanomethyl)-4-phenylcyclohexane-1-carboxamide is a compound of interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : CHNO
- Molecular Weight : 246.32 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological systems. The compound has been studied for its agonistic effects on melanocortin receptors, particularly the hMC4R (human Melanocortin 4 Receptor), which plays a crucial role in energy homeostasis and appetite regulation .
Key Findings:
- Agonistic Activity : The compound exhibits significant agonistic activity at hMC4R, promoting pathways associated with increased energy expenditure and reduced appetite.
- Selectivity : It shows selectivity against other melanocortin receptors (hMC1R, hMC3R, hMC5R), indicating a potential for fewer side effects compared to non-selective agents .
Biological Activity Overview
The following table summarizes the biological activities observed with this compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| hMC4R Agonism | Increased energy expenditure | |
| Appetite Suppression | Reduced food intake | |
| Selectivity | Minimal activity on other receptors |
Case Study 1: Appetite Regulation
A study evaluated the effects of this compound on appetite regulation in a rodent model. The results indicated a significant reduction in food intake over a 24-hour period, correlating with increased levels of circulating melanocyte-stimulating hormone (MSH) . This suggests potential applications in obesity management.
Case Study 2: Energy Expenditure
In another study, the compound was administered to mice subjected to high-fat diets. Results showed that treated mice exhibited higher energy expenditure and lower body fat accumulation compared to controls. This reinforces the role of hMC4R agonists in metabolic regulation .
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial for any therapeutic application. Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its toxicological effects and long-term safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
